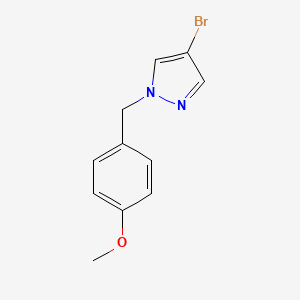

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole

CAS No.: 1178371-93-1

Cat. No.: VC2947222

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178371-93-1 |

|---|---|

| Molecular Formula | C11H11BrN2O |

| Molecular Weight | 267.12 g/mol |

| IUPAC Name | 4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole |

| Standard InChI | InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 |

| Standard InChI Key | AOQZOMGVKJIUBN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)Br |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)Br |

Introduction

Chemical Structure and Properties

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole represents an important member of the pyrazole derivatives with specific substitution patterns that contribute to its unique chemical and biological properties. The compound is characterized by a pyrazole core with strategic functionalization.

Physical and Chemical Characteristics

The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| Chemical Name | 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole |

| CAS Number | 1178371-93-1 |

| Molecular Formula | C₁₁H₁₁BrN₂O |

| Molecular Weight | 267.125 g/mol |

| IUPAC Name | 4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole |

| State | Solid (at standard conditions) |

The molecular structure consists of a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. The key substituents include a bromine atom at the 4-position of the pyrazole ring and a 4-methoxybenzyl group attached to the 1-position nitrogen atom . This substitution pattern significantly influences the compound's reactivity, solubility, and potential biological activities.

Structural Features

The compound's structure can be broken down into three key components:

-

The pyrazole heterocycle (C₃H₃N₂) serving as the core structure

-

A bromine atom at the 4-position providing a reactive site for further transformations

-

A 4-methoxybenzyl group at the 1-position, consisting of a benzene ring with a methoxy substituent at the para position

This unique arrangement of functional groups contributes to the compound's distinctive chemical behavior and reactivity profile.

Synthesis Methods

The synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole typically involves a multi-step process with careful consideration of reaction conditions to achieve high yields and purity.

General Synthetic Approach

Based on established methodologies for similar pyrazole derivatives, the synthesis of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole likely follows a sequence involving:

-

Formation of the pyrazole core structure

-

Strategic introduction of the bromine atom at the 4-position

-

Attachment of the 4-methoxybenzyl group at the 1-position nitrogen

Analytical Characterization

Comprehensive characterization of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole requires multiple analytical techniques to confirm its structure, purity, and physical properties.

Spectroscopic Analysis

Spectroscopic methods provide critical structural information:

| Analytical Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for aromatic protons (6.8-7.4 ppm), methoxy group (3.7-3.8 ppm), methylene protons (5.2-5.3 ppm), and pyrazole proton (7.5-7.6 ppm) |

| ¹³C NMR | Distinctive signals for aromatic carbons, methoxy carbon, methylene carbon, and pyrazole ring carbons |

| IR Spectroscopy | Characteristic bands for C=N stretching, aromatic C=C stretching, C-O-C stretching, and C-Br stretching |

| Mass Spectrometry | Molecular ion peak at m/z 267/269 (characteristic bromine isotope pattern) with fragmentation patterns including loss of methoxy group |

These spectroscopic profiles are essential for structural confirmation and purity assessment.

Chromatographic Methods

Chromatographic techniques typically employed for analysis include:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography (GC) for volatile component analysis if applicable

These methods provide complementary information about the compound's purity and physical-chemical properties.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole and its potential biological activities provides valuable insights for further development.

Key Structural Elements

The primary structural features contributing to the compound's potential biological activities include:

-

The pyrazole ring serving as a hydrogen bond acceptor/donor system

-

The bromine atom providing both electronic effects and serving as a potential reactive site

-

The 4-methoxybenzyl group influencing lipophilicity and target interaction

Comparison with Related Compounds

Comparing 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole with structurally similar compounds provides insight into the impact of specific structural modifications:

These comparisons highlight how subtle structural modifications can significantly impact the compound's properties and biological activities.

Applications and Research Relevance

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole has several potential applications across different scientific disciplines.

Pharmaceutical Applications

In pharmaceutical research, this compound may serve as:

-

A building block for developing more complex bioactive molecules

-

A lead compound for medicinal chemistry optimization

-

A pharmacological probe for studying specific biological pathways

The strategic bromination at the 4-position creates opportunities for further functionalization through various coupling reactions, expanding its utility in drug discovery.

Synthetic Chemistry Applications

The compound represents a valuable synthetic intermediate due to:

-

The reactive bromine atom allowing for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)

-

The protected nitrogen position through the methoxybenzyl group

-

Opportunities for regioselective functionalization at various positions

These features make it a versatile building block for constructing more complex heterocyclic systems.

Future Research Directions

Promising avenues for future research include:

-

Comprehensive biological screening to identify specific activities

-

Structure optimization through systematic modification of substituents

-

Investigation of reaction mechanisms involving the bromine functionality

-

Exploration of novel synthetic methodologies utilizing this compound as a substrate

Such research could expand the understanding of structure-activity relationships and discover new applications for this and related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume